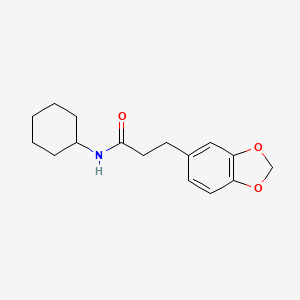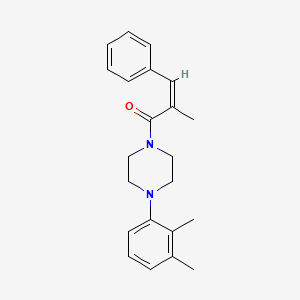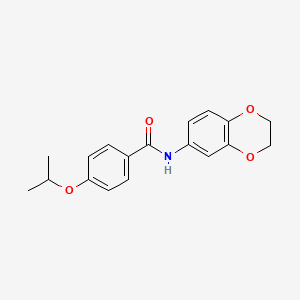
3-(1,3-benzodioxol-5-yl)-N-cyclohexylpropanamide
Vue d'ensemble
Description
The compound falls within a class of chemicals that often feature in the synthesis and analysis of novel organic molecules due to their potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. The interest in such compounds typically revolves around their unique structural motifs and the functional capabilities these structures impart.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, utilizing catalysts and specific conditions to achieve desired structures. For example, novel methods have been developed for the synthesis of benzodiazepine derivatives, showcasing the versatility of organic synthesis techniques in creating compounds with closely related ring systems, such as triflubazam and clobazam, which possess a broad spectrum of biological activities (Shaabani et al., 2009).
Molecular Structure Analysis
X-ray diffraction studies are crucial for determining the crystal structure of organic compounds, providing detailed insights into molecular geometry, bond lengths, angles, and intermolecular interactions. For instance, the crystal structure of a thiophene-2-yl derivative was elucidated, revealing hydrogen bonding and π···π interactions stabilizing the crystal structure (Sharma et al., 2016).
Chemical Reactions and Properties
Organic compounds often undergo a variety of chemical reactions, including cycloadditions, substitutions, and eliminations, depending on their functional groups. The study of N-(cyano(naphthalen-1-yl)methyl)benzamides, for example, illustrated direct acylation reactions followed by colorimetric sensing of fluoride anions, highlighting the compound's reactivity and potential application in sensing technologies (Younes et al., 2020).
Physical Properties Analysis
The physical properties of organic compounds, such as melting points, boiling points, solubility, and crystal structure, are influenced by their molecular structure. The synthesis and characterization of pyrazole derivatives, including their crystallography, provide insights into how molecular configurations affect physical properties (Kumara et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group behavior, are pivotal in determining a compound's applications. Studies on benzamides and their derivatives reveal how modifications in molecular structure can influence chemical behavior, demonstrating the compound's potential in chemical sensing and biological activity modulation (Mudududdla et al., 2015).
Orientations Futures
The future research directions for this compound could involve further studies to understand its potential biological activities, its mechanism of action, and its potential applications in various fields. It would also be interesting to explore its synthesis in more detail and to investigate its physical and chemical properties .
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-cyclohexylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(17-13-4-2-1-3-5-13)9-7-12-6-8-14-15(10-12)20-11-19-14/h6,8,10,13H,1-5,7,9,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWKJOLLSFHFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-cyclohexylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B4674770.png)
![N-(3-fluorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4674777.png)

![3-{[(4-isopropylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4674801.png)

![1-[(2,5-dichlorophenoxy)acetyl]-3-methylpiperidine](/img/structure/B4674811.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4674819.png)
![3-allyl-5-{5-chloro-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4674822.png)

![3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B4674833.png)
![N-[4-(aminocarbonyl)phenyl]-3,4-difluorobenzamide](/img/structure/B4674850.png)
![4-[(allylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B4674856.png)
